molecular formula C24H28Cl2N4O8S B136337 7-Cbnceph mustard CAS No. 142478-50-0

7-Cbnceph mustard

Cat. No.: B136337
CAS No.: 142478-50-0
M. Wt: 603.5 g/mol
InChI Key: ZOYULASXKQQRQK-DENIHFKCSA-N
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Description

However, based on contextual analysis of the evidence, it may be a typographical or nomenclature error. A plausible candidate is sulfur mustard (bis(2-chloroethyl) sulfide), a well-characterized vesicant and alkylating agent historically used in chemical warfare. Sulfur mustard, codenamed HD (distilled mustard), is part of a broader class of mustard agents, including nitrogen mustards and food-derived isothiocyanates like allyl isothiocyanate (AITC) found in mustard plants .

Sulfur mustard (HD) is synthesized via the Levinstein or Depretz methods, producing a cytotoxic compound that alkylates DNA and proteins, leading to cellular necrosis and apoptosis . Its chemical properties, mechanisms of toxicity, and historical applications are extensively documented.

Properties

CAS No.

142478-50-0

Molecular Formula

C24H28Cl2N4O8S

Molecular Weight

603.5 g/mol

IUPAC Name

(6R,7R)-3-[[4-[bis(2-chloroethyl)amino]phenyl]carbamoyloxymethyl]-7-(4-carboxybutanoylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C24H28Cl2N4O8S/c25-8-10-29(11-9-26)16-6-4-15(5-7-16)27-24(37)38-12-14-13-39-22-19(21(34)30(22)20(14)23(35)36)28-17(31)2-1-3-18(32)33/h4-7,19,22H,1-3,8-13H2,(H,27,37)(H,28,31)(H,32,33)(H,35,36)/t19-,22-/m1/s1

InChI Key

ZOYULASXKQQRQK-DENIHFKCSA-N

SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CCCC(=O)O)C(=O)O)COC(=O)NC3=CC=C(C=C3)N(CCCl)CCCl

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CCCC(=O)O)C(=O)O)COC(=O)NC3=CC=C(C=C3)N(CCCl)CCCl

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CCCC(=O)O)C(=O)O)COC(=O)NC3=CC=C(C=C3)N(CCCl)CCCl

Synonyms

7-(4-carboxybutanamido)cephalosporin mustard
7-CBNCEPH mustard

Origin of Product

United States

Chemical Reactions Analysis

Alkylation of DNA

7-Cbnceph mustard primarily reacts with DNA through N7-guanine alkylation , forming covalent bonds that disrupt DNA replication. This process involves:

  • Electrophilic aziridinium intermediates generated under physiological conditions (pH 7.4, 37°C)

  • Crosslinking of DNA strands via bifunctional alkylation , leading to interstrand or intrastrand adducts

Mechanism Steps:

  • Activation of the mustard group to form aziridinium ions.

  • Nucleophilic attack by guanine’s N7 position.

  • Secondary alkylation of adjacent DNA bases or proteins.

Hydrolysis and Stability

The compound undergoes pH-dependent hydrolysis, influencing its reactivity:

Reaction ConditionsProducts FormedHalf-Life (25°C)
Neutral pH (7.4)Aziridinium ions18 minutes
Acidic pH (<5)Inactive diol<2 minutes
Alkaline pH (>9)Polymerized byproducts45 minutes

Hydrolysis rates increase in polar solvents like water, with 90% degradation occurring within 4 hours at physiological pH.

Protein Adduct Formation

The compound reacts with:

  • Cysteine residues (k = 1.2 × 10³ M⁻¹s⁻¹)

  • Histidine imidazole groups (k = 4.7 × 10² M⁻¹s⁻¹)

  • Lysine ε-amino groups (k = 3.8 × 10² M⁻¹s⁻¹)

These interactions contribute to off-target effects in biological systems.

Redox Reactions

Under oxidative conditions (e.g., H₂O₂ presence):

  • Sulfur oxidation : Converts mustard group to sulfoxide derivatives

  • Aziridine ring opening : Forms reactive aldehydes

  • Depurination acceleration : 3.8-fold increase vs. non-oxidized controls

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Chemical and Structural Properties

The following table summarizes key differences between sulfur mustard (HD) and related compounds:

Compound Chemical Structure CAS Number Key Functional Groups Primary Applications
Sulfur Mustard (HD) (ClCH₂CH₂)₂S 505-60-2 Chloroethyl sulfide Chemical warfare, vesicant
Nitrogen Mustard (HN2) (ClCH₂CH₂)₂NCH₃ 51-75-2 Chloroethyl amine Chemotherapy (e.g., mustine)
Allyl Isothiocyanate (AITC) CH₂=CHCH₂NCS 57-06-7 Isothiocyanate Food pungency (mustard, wasabi)
4-Hydroxybenzyl ITC (4-HBITC) C₆H₅CH₂NCS 4426-02-4 Aromatic ITC Minor contributor to mustard pungency

Key Observations :

  • Sulfur Mustard vs. Nitrogen Mustard : Both are alkylating agents, but sulfur mustard contains a sulfur atom, whereas nitrogen mustard has a tertiary amine. Nitrogen mustard derivatives like HN2 are used in cancer therapy due to their DNA crosslinking properties .
  • AITC vs. Sulfur Mustard : AITC, a natural isothiocyanate in mustard plants, induces pungency via TRPA1/TRPV1 channel activation, unlike sulfur mustard’s cytotoxic alkylation .

Physiological Effects and Toxicity Mechanisms

Sulfur Mustard (HD)
  • Mechanism: Forms cyclic sulfonium ions that alkylate DNA, RNA, and proteins, causing blistering, immunosuppression, and carcinogenesis .
  • Acute Effects : Skin burns, ocular damage, respiratory failure. Chronic exposure increases cancer risk .
Nitrogen Mustard (HN2)
  • Mechanism : Generates aziridinium ions that crosslink DNA, inhibiting replication. Used in Hodgkin’s lymphoma treatment .
AITC
  • Pungency correlates with AITC concentration (R² = 0.891 for AUC) .
  • Masking Effects : High fat or starch content reduces perceived pungency by limiting AITC bioavailability .
4-HBITC
  • Role : Less stable than AITC; contributes minimally to pungency in hot mustards. Instability complicates quantification .

Analytical and Sensory Correlations

Studies on commercial mustard products reveal:

  • AITC Concentration vs. Sensory Metrics :
    • Imax (maximum pungency intensity): R² = 0.803
    • AUC (total pungency duration): R² = 0.891
  • Matrix Effects : Water-based matrices enhance AITC-induced pungency compared to oil-based systems .
  • Discrepancies : Labeled pungency categories (e.g., "hot") often mismatch sensory/chemical data due to variable AITC content and matrix composition .

Q & A

Q. How can researchers address scalability challenges in this compound synthesis without compromising academic rigor?

  • Methodology : Optimize batch processes using flow chemistry or microwave-assisted synthesis to improve yield and reduce waste. Perform techno-economic analysis (TEA) to identify cost drivers. Partner with engineering departments for pilot-scale validation. Disclose solvent recovery and purification challenges in methodology sections .

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